2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole
Overview
Description
2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole typically involves the reaction of 1H-benzimidazole with 1,2,2,2-tetrafluoroethyl halides under basic conditions. A common method includes:
- Dissolving 1H-benzimidazole in an aprotic solvent such as dimethylformamide (DMF).
- Adding a base like potassium carbonate to the solution.
- Introducing 1,2,2,2-tetrafluoroethyl bromide or chloride to the reaction mixture.
- Stirring the mixture at elevated temperatures (80-100°C) for several hours.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles like amines or thiols replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.
Substitution: Amines, thiols; conditions: aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds. Its stability and reactivity make it suitable for various organic synthesis reactions.
Biology: Investigated for its potential antimicrobial and antiviral activities. The fluorinated group enhances its interaction with biological membranes, improving its efficacy.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. For example, in anticancer research, the compound may inhibit enzymes involved in DNA replication or repair, leading to cancer cell death.
Comparison with Similar Compounds
- 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
- 1,1,2,2-Tetrafluoroethyl difluoromethyl ether
Comparison: Compared to these similar compounds, 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole is unique due to its benzimidazole core structure, which imparts distinct biological activities. The presence of the tetrafluoroethyl group further enhances its chemical stability and lipophilicity, making it more effective in various applications. While the ethers are primarily used as solvents or intermediates in chemical synthesis, this compound has broader applications in medicinal chemistry and materials science.
Biological Activity
2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a tetrafluoroethyl group, may influence its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical formula for this compound is represented as follows:
This structure includes a benzimidazole core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
- Gastric Acid Secretion Inhibition : Similar compounds have demonstrated the ability to inhibit gastric acid secretion in animal models. This suggests potential applications in treating gastrointestinal disorders .
- Anticancer Activity : Preliminary studies indicate that derivatives of benzimidazole can exhibit cytotoxic effects against cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but shows promise based on related compounds .
The biological mechanisms of this compound are not fully characterized; however, insights from related compounds suggest several potential pathways:
- Enzymatic Inhibition : Benzimidazoles are known to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered cellular functions in target organisms .
- DNA Interaction : Some studies have indicated that halogenated compounds can interact with DNA, potentially leading to cytotoxic effects. This interaction might involve intercalation or groove binding mechanisms .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound and related compounds:
Study | Findings |
---|---|
Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
Study 2 | Showed significant inhibition of gastric acid secretion in rodent models at doses as low as 10 mg/kg. |
Study 3 | Reported cytotoxic effects on MCF-7 breast cancer cells with IC50 values in the micromolar range. |
Properties
IUPAC Name |
2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2/c10-7(9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXFGGCVUDFHNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961487 | |
Record name | 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780915 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41185-74-4 | |
Record name | 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041185744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.